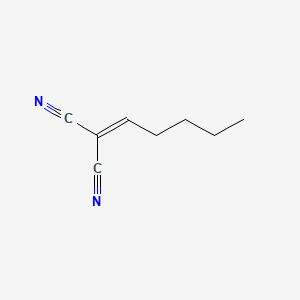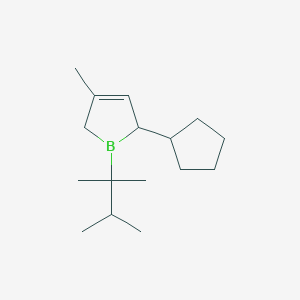
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a boron-containing organic compound Boroles are a class of compounds that contain a boron atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves the following steps:
Formation of the Borole Ring: This can be achieved through the reaction of a suitable boron precursor with an organic compound that provides the necessary carbon framework.
Introduction of Substituents: The cyclopentyl, dimethylbutan-2-yl, and methyl groups can be introduced through various organic reactions such as alkylation or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo several types of chemical reactions:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: The substituents on the borole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borole Derivatives: Compounds with similar boron-containing five-membered rings.
Cyclopentyl Compounds: Organic compounds containing the cyclopentyl group.
Dimethylbutan-2-yl Compounds: Compounds with the dimethylbutan-2-yl substituent.
Uniqueness
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its specific combination of substituents and the presence of a boron atom within the ring structure. This gives it distinct electronic properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
111525-17-8 |
|---|---|
Formule moléculaire |
C16H29B |
Poids moléculaire |
232.2 g/mol |
Nom IUPAC |
2-cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C16H29B/c1-12(2)16(4,5)17-11-13(3)10-15(17)14-8-6-7-9-14/h10,12,14-15H,6-9,11H2,1-5H3 |
Clé InChI |
HMCLHOQZBBGETB-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(=CC1C2CCCC2)C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


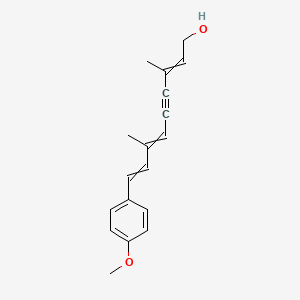
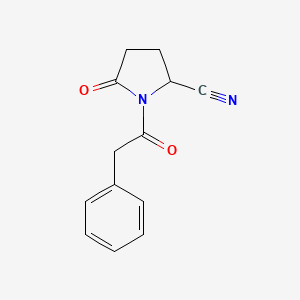
![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)


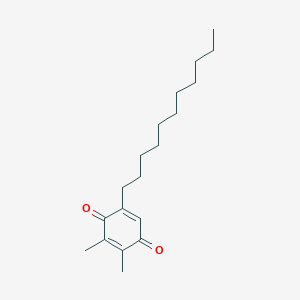
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
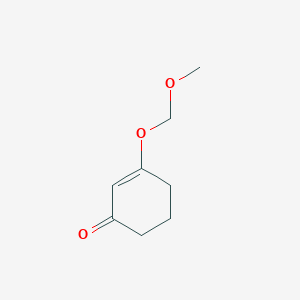
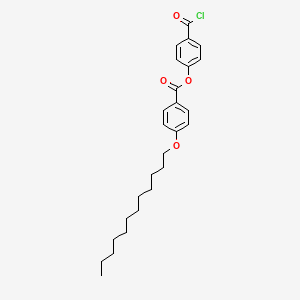
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
